Cas no 864436-92-0 (Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate)

Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate structure
864436-92-0 structure
Product Name:Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
N.o CAS:864436-92-0
MF:C11H16N2O4S
MW:272.320741653442
CID:94831
PubChem ID:53302148
Update Time:2025-11-02

Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
    • ETHYL 5-(TERT-BUTOXYCARBONYLAMINO)THIAZOLE-4-CARBOXYLATE
    • ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate
    • Ethyl 5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylate (ACI)
    • DTXSID60693336
    • 864436-92-0
    • Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
    • ethyl 5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate
    • J-521071
    • XXOYQRFHEAPJOS-UHFFFAOYSA-N
    • DA-16839
    • AKOS015901656
    • CS-0019146
    • 5-[[(TERT-BUTOXY)CARBONYL]AMINO]-4-THIAZOLECARBOXYLIC ACID ETHYL ESTER
    • Ethyl5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
    • SCHEMBL1249530
    • Inchi: 1S/C11H16N2O4S/c1-5-16-9(14)7-8(18-6-12-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,15)
    • Chave InChI: XXOYQRFHEAPJOS-UHFFFAOYSA-N
    • SMILES: O=C(NC1=C(C(OCC)=O)N=CS1)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 272.083
  • Massa monoisotópica: 272.083
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 317
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 106A^2
  • XLogP3: 3

Propriedades Experimentais

  • Densidade: 1.263
  • Ponto de ebulição: 347.441 °C at 760 mmHg
  • Ponto de Flash: 163.927 °C

Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A059004118-250mg
Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
864436-92-0 95%
250mg
$209.00 2023-08-31
Alichem
A059004118-1g
Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
864436-92-0 95%
1g
$464.52 2023-08-31
Chemenu
CM190007-1g
ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
864436-92-0 95%
1g
$443 2021-08-05
Chemenu
CM190007-1g
ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
864436-92-0 95%
1g
$598 2023-01-07
Ambeed
A448436-1g
Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
864436-92-0 95+%
1g
$788.0 2025-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1088897-1g
Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate
864436-92-0 95+%
1g
¥4435.00 2024-04-28
A2B Chem LLC
AH94216-5g
Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
864436-92-0 97%
5g
$1560.00 2024-04-19
Ambeed
A448436-250mg
Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
864436-92-0 95+%
250mg
$316.0 2025-04-16
Ambeed
A448436-250mg
Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
864436-92-0 95+%
250mg
$316.0 2025-04-16
Ambeed
A448436-5g
Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
864436-92-0 95+%
5g
$2365.0 2025-04-16

Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C
Referência
Synthesis and biological evaluation of thiabendazole derivatives as anti-angiogenesis and vascular disrupting agents
Zhang, Chao; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 3774-3780

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Dichloromethane ,  Water
2.1 Reagents: Acetic anhydride ;  0 °C
3.1 Reagents: Lawesson's reagent Solvents: Toluene ;  reflux
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C
Referência
Synthesis and biological evaluation of thiabendazole derivatives as anti-angiogenesis and vascular disrupting agents
Zhang, Chao; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 3774-3780

Método de produção 3

Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
1.2 Solvents: tert-Butanol ;  reflux
Referência
Identification of potent type I MetAP inhibitors by simple bioisosteric replacement. Part 1: Synthesis and preliminary SAR studies of thiazole-4-carboxylic acid thiazol-2-ylamide derivatives
Cui, Yong-Mei; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(16), 3732-3736

Método de produção 4

Condições de reacção
1.1 Reagents: Lawesson's reagent Solvents: Toluene ;  reflux
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C
Referência
Synthesis and biological evaluation of thiabendazole derivatives as anti-angiogenesis and vascular disrupting agents
Zhang, Chao; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 3774-3780

Método de produção 5

Condições de reacção
1.1 Reagents: Acetic anhydride ;  0 °C
2.1 Reagents: Lawesson's reagent Solvents: Toluene ;  reflux
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C
Referência
Synthesis and biological evaluation of thiabendazole derivatives as anti-angiogenesis and vascular disrupting agents
Zhang, Chao; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 3774-3780

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Phosphoric acid Solvents: Water
2.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Dichloromethane ,  Water
3.1 Reagents: Acetic anhydride ;  0 °C
4.1 Reagents: Lawesson's reagent Solvents: Toluene ;  reflux
5.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C
Referência
Synthesis and biological evaluation of thiabendazole derivatives as anti-angiogenesis and vascular disrupting agents
Zhang, Chao; et al, Bioorganic & Medicinal Chemistry, 2015, 23(13), 3774-3780

Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate Raw materials

Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate Preparation Products

Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:864436-92-0)Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
Número da Ordem:A10304
Estado das existências:in Stock
Quantidade:1g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 15:39
Preço ($):490.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:864436-92-0)Ethyl 5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
A10304
Pureza:99%
Quantidade:1g
Preço ($):490.0
E- mail